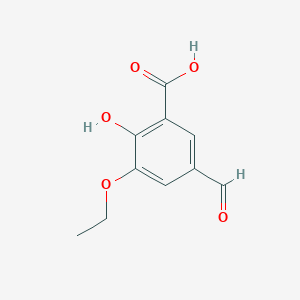

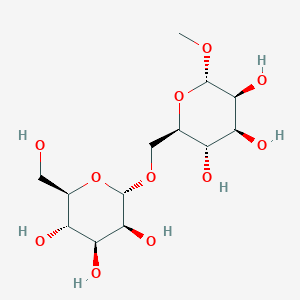

Méthyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside

Vue d'ensemble

Description

“Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside” is a versatile compound prevalent in the biomedicine sector . It showcases promising prospects for combating an array of ailments such as diabetes and cancer . It is also used in studies involving the antiviral agent cyanovirin-N and oligomannosides .

Synthesis Analysis

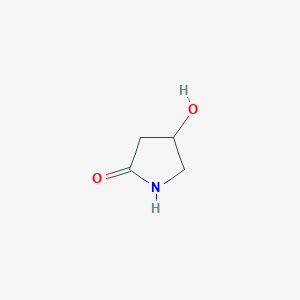

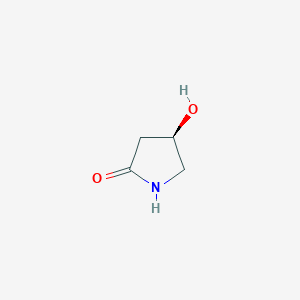

Methyl α-D-mannopyranoside has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars . This synthesis was part of a study that worked towards a stable noeuromycin analog with a D-manno configuration .Chemical Reactions Analysis

“Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside” is known to have profound affinity with distinct receptors implicated in cellular signaling cascades . It is renowned for its proficient modulation of carbohydrate metabolism and glycosylation mechanisms .Physical And Chemical Properties Analysis

“Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside” is a white to off-white powder . It has a melting point of 193-196 °C . It is soluble in water, with a solubility of 100 mg/mL . The compound has an optical activity of [α]20/D 77.0 to 82.0°, c = 1-10% (w/v) in water .Applications De Recherche Scientifique

Synthèse des iminosucres

Le méthyl 6-O-MM a été utilisé pour synthétiser une série d'iminosucres heptamembranés tri- et tétrahydroxylés . Ces iminosucres sont importants car ils peuvent imiter la structure des monosaccharides et interférer avec le fonctionnement des glycosidases, des enzymes qui décomposent les liaisons glycosidiques. Cela les rend utiles dans l'étude de divers processus biologiques et dans des applications thérapeutiques potentielles.

Investigation des sites de liaison du mannose

Le méthyl 6-O-MM a été utilisé dans une étude pour examiner le site de liaison primaire du mannose de la pradimicine A . La pradimicine A est un antibiotique naturel qui possède des propriétés antifongiques et antivirales. Comprendre comment elle se lie au mannose peut fournir des informations sur son mécanisme d'action et éventuellement conduire au développement de médicaments antifongiques et antiviraux plus efficaces.

Microbiologie

Le méthyl 6-O-MM convient à la microbiologie et permet de différencier les espèces de Listeria . Listeria monocytogenes, Listeria innocua et Listeria welshimeri peuvent fermenter le sucre, produisant de l'acide qui peut être identifié à l'aide d'un indicateur de pH approprié . Cela rend le méthyl 6-O-MM utile dans l'identification et la classification des bactéries dans la recherche microbiologique.

Chimie organique

Le méthyl 6-O-MM appartient à la classe des composés organiques connus sous le nom de composés O-glycosylés . Ces composés contiennent un groupe glycosyle lié à un autre groupe via une liaison glycosidique. Le méthyl 6-O-MM peut être utilisé dans la recherche en chimie organique pour étudier les propriétés et les réactions des composés O-glycosylés.

Recherche biochimique

Le méthyl 6-O-MM est utilisé dans la recherche biochimique en raison de ses propriétés de monosaccharide . Les monosaccharides sont la forme la plus simple des glucides et sont utilisés dans divers processus biochimiques. Ils peuvent être utilisés pour étudier les voies métaboliques, les réactions enzymatiques et d'autres processus biochimiques.

Recherche pharmaceutique

En raison de son rôle dans la synthèse des iminosucres et l'investigation des sites de liaison du mannose, le méthyl 6-O-MM a des applications potentielles dans la recherche pharmaceutique

Mécanisme D'action

Target of Action

Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside (M 6-O-MM) is known to have a profound affinity with distinct receptors implicated in cellular signaling cascades . It is a competitor inhibitor of the binding of mannose by Escherichia coli . This means that it competes with mannose for the same binding site on the bacteria, thereby inhibiting the bacteria’s ability to bind to mannose.

Mode of Action

M 6-O-MM interacts with its targets by binding to the same site as mannose on Escherichia coli . This competitive inhibition prevents the bacteria from binding to mannose, which can disrupt the bacteria’s normal function and potentially inhibit its growth or survival.

Biochemical Pathways

Given its role as a mannose competitor, it is likely involved in the modulation of carbohydrate metabolism and glycosylation mechanisms .

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body

Result of Action

The molecular and cellular effects of M 6-O-MM’s action are largely dependent on its interaction with its targets. By inhibiting the binding of mannose by Escherichia coli, M 6-O-MM can disrupt the bacteria’s normal function, which may lead to a decrease in bacterial growth or survival .

Action Environment

The action, efficacy, and stability of M 6-O-MM can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, it should be stored in a cool, ventilated place to prevent moisture, heat, fire, and corrosion

Orientations Futures

“Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside” shows promising prospects for combating an array of ailments such as diabetes and cancer . Its use in studies involving the antiviral agent cyanovirin-N and oligomannosides suggests potential future directions in antiviral research and the development of new therapeutics.

Analyse Biochimique

Biochemical Properties

Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside interacts with various enzymes, proteins, and other biomolecules. It is a competitor inhibitor of the binding of mannose by Escherichia coli . This compound has been used in studies involving the antiviral agent cyanovirin-N and oligomannosides .

Cellular Effects

The effects of Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside exerts its effects at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . The exact mechanism of action is complex and involves a series of biochemical reactions.

Metabolic Pathways

Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation.

Subcellular Localization

The subcellular localization of Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside and its effects on activity or function are important aspects of its biochemical profile. Targeting signals or post-translational modifications may direct it to specific compartments or organelles.

Propriétés

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(19)9(18)7(16)5(24-12)3-22-13-11(20)8(17)6(15)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPVHVKWCGZNDW-OGVZYCONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001000164 | |

| Record name | Methyl 6-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78962-39-7 | |

| Record name | Methyl 6-O-mannopyranosylmannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078962397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001000164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the substrate specificity of 1,2-alpha-mannosidase from Aspergillus saitoi relate to Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside?

A1: The research by [] focuses on the enzymatic activity of 1,2-alpha-mannosidase and reveals its specificity for hydrolyzing alpha-1,2-mannosidic linkages. While the study doesn't directly investigate Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside, it's important to note that this disaccharide contains an alpha-1,6-mannosidic linkage. Therefore, 1,2-alpha-mannosidase would not hydrolyze this specific disaccharide due to its linkage specificity.

Q2: How does the synthesis of Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside compare to other similar disaccharides?

A2: The synthesis of Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside, as described in [], involves a series of protection, glycosylation, and deprotection steps. This method aligns with general carbohydrate synthesis strategies, utilizing Helferich glycosylation and Zemplén deacetylation. Comparing it to the synthesis of other disaccharides like Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-mannopyranoside, the key difference lies in the regioselective introduction of the second mannose unit at the 3-O or 6-O position of the methyl-alpha-D-mannopyranoside acceptor. These subtle differences in structure can significantly impact their interactions with enzymes and biological systems.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)

![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)